molecular formula C15H19NO5 B458896 4-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-METHYLBUTANOIC ACID

4-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-METHYLBUTANOIC ACID

Cat. No.: B458896
M. Wt: 293.31g/mol
InChI Key: FAWIGLUXZXBRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-METHYLBUTANOIC ACID is an organic compound with the molecular formula C15H19NO5 and a molecular weight of 293.31 g/mol . This compound is characterized by the presence of an ethoxycarbonyl group attached to an aniline moiety, which is further connected to a methyl-substituted oxopentanoic acid chain.

Preparation Methods

The synthesis of 4-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-METHYLBUTANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxycarbonyl Aniline Intermediate: This step involves the reaction of aniline with ethyl chloroformate under basic conditions to form the ethoxycarbonyl aniline intermediate.

    Coupling with Methyl-Substituted Oxopentanoic Acid: The intermediate is then coupled with 2-methyl-5-oxopentanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

4-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-METHYLBUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where nucleophiles replace the ethoxycarbonyl group.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-METHYLBUTANOIC ACID has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-METHYLBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in metabolic processes, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-METHYLBUTANOIC ACID can be compared with similar compounds such as:

    5-[4-(Methoxycarbonyl)anilino]-2-methyl-5-oxopentanoic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    5-[4-(Ethoxycarbonyl)anilino]-2-ethyl-5-oxopentanoic acid: Similar structure but with an ethyl group instead of a methyl group.

    5-[4-(Ethoxycarbonyl)anilino]-2-methyl-5-oxobutanoic acid: Similar structure but with a shorter carbon chain.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31g/mol

IUPAC Name

5-(4-ethoxycarbonylanilino)-2-methyl-5-oxopentanoic acid

InChI

InChI=1S/C15H19NO5/c1-3-21-15(20)11-5-7-12(8-6-11)16-13(17)9-4-10(2)14(18)19/h5-8,10H,3-4,9H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

FAWIGLUXZXBRNI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(C)C(=O)O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.